molecular formula C22H19ClN2O4S B11406787 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11406787
M. Wt: 442.9 g/mol
InChI Key: ZABQWNSAWBCAIL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as a chlorophenyl group, a dimethoxyphenyl group, a hydroxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process involving the formation of the thiazole and pyridine rings, followed by the introduction of the functional groups. One common method involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the thiazolo[3,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, solvent selection, temperature control, and purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted thiazolo[3,2-a]pyridines .

Scientific Research Applications

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the hydroxy and carbonitrile groups plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridine derivatives: Compounds with similar core structures but different functional groups.

    Chlorophenyl and dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19ClN2O4S/c1-28-15-7-8-19(29-2)17(9-15)16-10-20(26)25-21(18(16)11-24)30-12-22(25,27)13-3-5-14(23)6-4-13/h3-9,16,27H,10,12H2,1-2H3

InChI Key

ZABQWNSAWBCAIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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